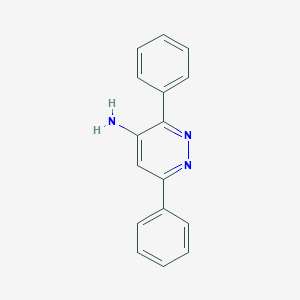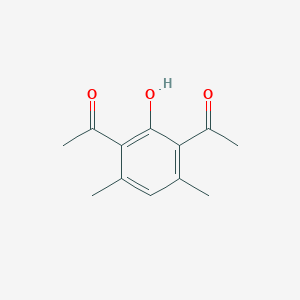
3,6-Diphenyl-4-pyridazinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diphenyl-4-pyridazinylamine, also known as DPPA, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is composed of a pyridazine ring with two phenyl groups attached to it. DPPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively investigated.
Wirkmechanismus
The mechanism of action of 3,6-Diphenyl-4-pyridazinylamine is not fully understood. However, it has been proposed that 3,6-Diphenyl-4-pyridazinylamine exerts its biological activities by interacting with specific targets in cells, such as enzymes or receptors. For example, 3,6-Diphenyl-4-pyridazinylamine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
3,6-Diphenyl-4-pyridazinylamine has been shown to exhibit various biochemical and physiological effects. For example, 3,6-Diphenyl-4-pyridazinylamine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of viruses. In addition, 3,6-Diphenyl-4-pyridazinylamine has been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
3,6-Diphenyl-4-pyridazinylamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be obtained in high purity and yield. In addition, 3,6-Diphenyl-4-pyridazinylamine exhibits a wide range of biological activities, making it a versatile compound for use in various assays. However, 3,6-Diphenyl-4-pyridazinylamine also has some limitations. For example, it has low solubility in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3,6-Diphenyl-4-pyridazinylamine. One direction is to further investigate its mechanism of action and identify its specific targets in cells. This could lead to the development of more specific and effective therapeutic agents based on 3,6-Diphenyl-4-pyridazinylamine. Another direction is to explore its potential applications in other fields, such as catalysis or energy storage. Finally, more studies are needed to evaluate the safety and efficacy of 3,6-Diphenyl-4-pyridazinylamine in animal models and humans, with the ultimate goal of developing new drugs for the treatment of various diseases.
Synthesemethoden
Several methods have been developed for the synthesis of 3,6-Diphenyl-4-pyridazinylamine. One of the most commonly used methods involves the reaction of 3,6-dibromo-4-pyridazinecarbonitrile with aniline in the presence of a palladium catalyst. Another method involves the reaction of 3,6-dichloro-4-pyridazinecarbonitrile with aniline in the presence of a copper catalyst. Both methods yield 3,6-Diphenyl-4-pyridazinylamine with high purity and yield.
Wissenschaftliche Forschungsanwendungen
3,6-Diphenyl-4-pyridazinylamine has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3,6-Diphenyl-4-pyridazinylamine has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. In materials science, 3,6-Diphenyl-4-pyridazinylamine has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 3,6-Diphenyl-4-pyridazinylamine has been used as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
3,6-Diphenyl-4-pyridazinylamine |
|---|---|
Molekularformel |
C16H13N3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
3,6-diphenylpyridazin-4-amine |
InChI |
InChI=1S/C16H13N3/c17-14-11-15(12-7-3-1-4-8-12)18-19-16(14)13-9-5-2-6-10-13/h1-11H,(H2,17,18) |
InChI-Schlüssel |
OMVKSAWRWPLGRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)N)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B265653.png)
![N-(4-acetylphenyl)-2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B265661.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265667.png)
![4-(4-chlorobenzoyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265670.png)
![(4E)-1-(3-bromophenyl)-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B265671.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B265674.png)

![(5Z)-5-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[(4-methylphenyl)methyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B265687.png)

![4-[(2-phenoxypropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B265693.png)

![N-tert-butyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B265696.png)
![2-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}vinyl)-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B265698.png)